![molecular formula C7H9BrN2O2 B2473558 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid CAS No. 1006493-98-6](/img/structure/B2473558.png)
4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid, also known as BRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BRP is a pyrazole derivative that has been synthesized using different methods, and its unique molecular structure has been found to exhibit several biochemical and physiological effects. In
Scientific Research Applications
Functionalization and Synthesis
Functionalization Reactions : 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride undergo functionalization reactions with 2,3-Diaminopyridine, demonstrating the versatility of pyrazole carboxylic acids in creating diverse compounds. This study presents both the experimental and theoretical aspects of these reactions, highlighting their significance in chemical synthesis (Yıldırım et al., 2005).
Site-Selective Functionalization : A study explores the site-selective functionalization of trifluoromethyl-substituted pyrazoles. This research provides insights into the regioflexibility of functionalization, enhancing the understanding of pyrazole derivatives in synthesis (Schlosser et al., 2002).
Synthesis of Pyrazole Carboxylic Acids : The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an essential intermediate in certain insecticides, demonstrates the practical application of pyrazole carboxylic acids in producing commercially valuable chemicals (Wen-bo, 2011).
Structural and Theoretical Investigations
Spectral and Theoretical Studies : Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combines experimental and theoretical methods to understand the structural, spectral, and dynamic properties of pyrazole-4-carboxylic acid derivatives. These insights are valuable in the context of material science and pharmaceuticals (Viveka et al., 2016).
Electrosynthesis of Derivatives : The study on the electrosynthesis of 4-bromosubstituted pyrazole and its derivatives provides valuable knowledge about the synthesis process and the factors influencing it. This research contributes to the field of synthetic chemistry, particularly in the context of pyrazole derivatives (Lyalin et al., 2010).
Applications in Coordination Polymers and Optical Materials
Coordination Polymers : Research on the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands shows the applicability of pyrazole derivatives in creating intricate and functionally diverse coordination polymers (Cheng et al., 2017).
Optical Nonlinearity : The synthesis and characterization of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, with a focus on their optical nonlinearity, highlight the potential application of pyrazole derivatives in the field of optical materials (Chandrakantha et al., 2013).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, influencing numerous physiological processes .
Mode of Action
Bromopyrazole derivatives are known to participate in reactions involving free radicals and nucleophilic substitution . The bromine atom in the compound can be replaced by a nucleophile, leading to various chemical transformations .
Biochemical Pathways
Bromopyrazole derivatives are known to participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (23306 g/mol) and its polar nature suggest it may have reasonable bioavailability .
Result of Action
It’s known that bromopyrazole derivatives can inhibit oxidative phosphorylation and calcium uptake .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid. For instance, the presence of other chemical species can affect the compound’s reactivity . Additionally, the compound’s safety data sheet suggests that exposure to fresh air can influence its effects .
properties
IUPAC Name |
4-bromo-2-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSMFJOBNWPKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-isopropyl-1H-pyrazole-5-carboxylic acid |
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